molecular formula C2HF5S B1621462 Ethynyl(pentafluoro)-$l^{6}-sulfane CAS No. 917-89-5

Ethynyl(pentafluoro)-$l^{6}-sulfane

Cat. No.: B1621462
CAS No.: 917-89-5
M. Wt: 152.09 g/mol
InChI Key: MTLCYNJLMYQYBE-UHFFFAOYSA-N
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Description

Ethynyl(pentafluoro)-$l^{6}-sulfane is a unique compound characterized by the presence of an ethynyl group (C≡C) and a pentafluorosulfanyl group (SF₅). The sulfur atom in this compound is hypervalent, meaning it has more than eight electrons in its valence shell, which is unusual and gives the compound distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethynyl(pentafluoro)-$l^{6}-sulfane typically involves the introduction of the ethynyl group to a pentafluorosulfanyl precursor. One common method is the reaction of pentafluorosulfanyl chloride (SF₅Cl) with acetylene (C₂H₂) under controlled conditions. This reaction requires a catalyst, often a transition metal complex, and is carried out under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is common in industrial settings to maintain consistent production rates and quality .

Chemical Reactions Analysis

Types of Reactions

Ethynyl(pentafluoro)-$l^{6}-sulfane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of ethynyl-substituted derivatives .

Scientific Research Applications

Ethynyl(pentafluoro)-$l^{6}-sulfane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which ethynyl(pentafluoro)-$l^{6}-sulfane exerts its effects involves the interaction of the ethynyl and pentafluorosulfanyl groups with molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, while the SF₅ group can participate in non-covalent interactions, such as hydrogen bonding and van der Waals forces .

Comparison with Similar Compounds

Ethynyl(pentafluoro)-$l^{6}-sulfane is unique due to the presence of both the ethynyl and pentafluorosulfanyl groups. Similar compounds include:

These compounds share some chemical properties but differ in reactivity and applications due to the variations in their structures.

Properties

IUPAC Name

ethynyl(pentafluoro)-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HF5S/c1-2-8(3,4,5,6)7/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTLCYNJLMYQYBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CS(F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HF5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50382040
Record name ethynyl(pentafluoro)-$l^{6}-sulfane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917-89-5
Record name ethynyl(pentafluoro)-$l^{6}-sulfane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethynyl(pentafluoro)-$l^{6}-sulfane
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Ethynyl(pentafluoro)-$l^{6}-sulfane
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Ethynyl(pentafluoro)-$l^{6}-sulfane
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Ethynyl(pentafluoro)-$l^{6}-sulfane
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Reactant of Route 6
Ethynyl(pentafluoro)-$l^{6}-sulfane

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